6,6-Difluorooxepane-2-carboxylic acid

Description

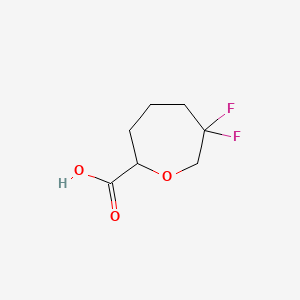

6,6-Difluorooxepane-2-carboxylic acid (C₇H₁₀F₂O₃; molecular weight: 180.15 g/mol) is a seven-membered oxepane ring derivative substituted with two fluorine atoms at the 6th position and a carboxylic acid group at the second position. Its CAS registry number is 332121-91-2 . The fluorine substituents confer unique electronic and steric properties, enhancing metabolic stability and influencing lipophilicity compared to non-fluorinated analogs. This compound is cataloged as a building block in medicinal chemistry, suggesting its utility in drug discovery for introducing rigidity and bioisosteric fluorine effects .

Properties

Molecular Formula |

C7H10F2O3 |

|---|---|

Molecular Weight |

180.15 g/mol |

IUPAC Name |

6,6-difluorooxepane-2-carboxylic acid |

InChI |

InChI=1S/C7H10F2O3/c8-7(9)3-1-2-5(6(10)11)12-4-7/h5H,1-4H2,(H,10,11) |

InChI Key |

GAUBJWZCOHWPSK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OCC(C1)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluorooxepane-2-carboxylic acid typically involves the introduction of fluorine atoms into the oxepane ring. One common method is the fluorination of oxepane-2-carboxylic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6,6-Difluorooxepane-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane-2,6-dione, while reduction can produce 6,6-difluorooxepane-2-ol.

Scientific Research Applications

6,6-Difluorooxepane-2-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 6,6-Difluorooxepane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparison

The following table summarizes key structural and functional differences between 6,6-difluorooxepane-2-carboxylic acid and related compounds:

Key Observations:

- Ring Systems : The oxepane ring in the target compound contrasts with the bicyclic beta-lactam-thiazolidine systems in antibiotic derivatives (e.g., penicillin analogs), which are critical for antibacterial activity .

- Substituents : Fluorine atoms in this compound distinguish it from the Fmoc-protected benzoic acid (used in peptide synthesis) and the sulfur/nitrogen-containing pharmacopeial compounds .

- Molecular Weight : The target compound’s lower molecular weight (180.15 vs. 373.41–421.46) suggests advantages in bioavailability and synthetic flexibility.

Physicochemical and Pharmacological Properties

Crystallinity and Stability

- Pharmacopeial compounds (e.g., beta-lactams) meet stringent crystallinity standards per 〈695〉, ensuring formulation stability and efficacy .

- The fluorine atoms in the oxepane derivative likely enhance thermal and oxidative stability compared to non-fluorinated oxepanes .

Bioactivity

- Beta-lactam derivatives exhibit antibacterial activity due to their bicyclic core and ability to inhibit cell wall synthesis . In contrast, this compound’s bioactivity is undefined but may serve as a scaffold for protease inhibitors or receptor modulators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.